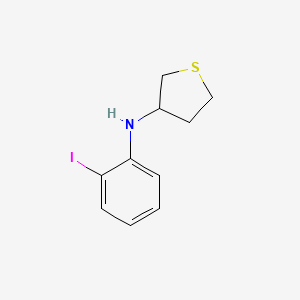
N-(2-iodophenyl)thiolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-iodophenyl)thiolan-3-amine: is a specialized chemical compound with the molecular formula C₁₀H₁₂INS It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a thiolan-3-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)thiolan-3-amine typically involves the reaction of 2-iodoaniline with thiolane-3-carboxylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity compounds suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-iodophenyl)thiolan-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiolan-3-amine group can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form thiols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted phenyl derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Reduction Products: Thiols and other reduced forms of the compound are obtained.
Aplicaciones Científicas De Investigación
N-(2-iodophenyl)thiolan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of N-(2-iodophenyl)thiolan-3-amine involves its interaction with specific molecular targets. The iodine atom and the thiolan-3-amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key signaling pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-bromophenyl)thiolan-3-amine
- N-(2-chlorophenyl)thiolan-3-amine
- N-(2-fluorophenyl)thiolan-3-amine
Uniqueness
N-(2-iodophenyl)thiolan-3-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs.
Propiedades
Fórmula molecular |
C10H12INS |
|---|---|
Peso molecular |
305.18 g/mol |
Nombre IUPAC |
N-(2-iodophenyl)thiolan-3-amine |
InChI |
InChI=1S/C10H12INS/c11-9-3-1-2-4-10(9)12-8-5-6-13-7-8/h1-4,8,12H,5-7H2 |
Clave InChI |
LOTSSAPPPJPAMA-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC1NC2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B15097102.png)
![2-[(2-Methoxyethyl)amino]propanamide](/img/structure/B15097106.png)
![2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B15097109.png)
![2-{(5Z)-5-[3-ethoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B15097118.png)
![3-Cyclopentyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15097125.png)
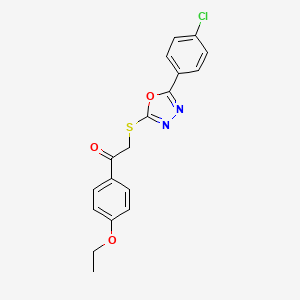
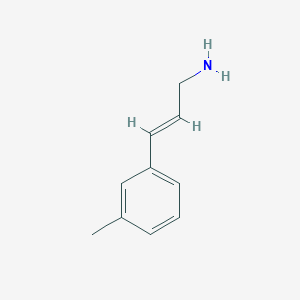
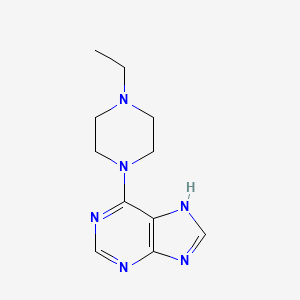
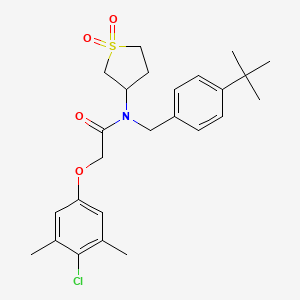
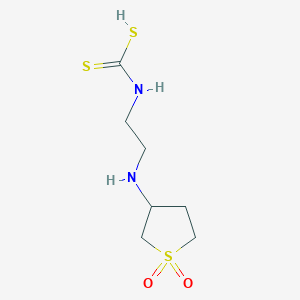
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B15097156.png)


)amine](/img/structure/B15097195.png)
